molecular formula C10H7N5O B15527569 6-(Pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2(1H)-one

6-(Pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2(1H)-one

Cat. No.: B15527569
M. Wt: 213.20 g/mol
InChI Key: LRWLUXRDCUMVHS-UHFFFAOYSA-N
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Description

6-(Pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2(1H)-one is a chemical compound of significant interest in medicinal chemistry and oncology research. It is identified in specialized drug databases as a multi-target agent with confirmed inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 4 (CDK4) . CDK2 and CDK4 are central regulators of the cell cycle, and their dysregulation is a common feature in many cancer types. Inhibiting these kinases can disrupt the uncontrolled proliferation of cancer cells, making this compound a valuable tool for investigating cell cycle dynamics and developing novel anti-cancer therapies . The structure of this compound incorporates a pyrazolo[1,5-b]pyridazine scaffold, a privileged heterocyclic system in drug discovery known for its versatility and ability to interact with various biological targets. Similar fused heterocycles, such as pyrazolo[1,5-a]pyrimidine, are established components of numerous kinase inhibitors and approved drugs, underscoring the therapeutic potential of this chemical class . Researchers utilize this compound primarily as a lead structure in the design and synthesis of novel small-molecule inhibitors. Its confirmed activity profile makes it particularly useful for in vitro studies exploring the mechanisms of CDK-mediated signaling, for profiling against broader kinase panels to assess selectivity, and for evaluating efficacy in cellular models of cancer. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

6-pyrazolo[1,5-b]pyridazin-3-yl-1H-pyrimidin-2-one

InChI

InChI=1S/C10H7N5O/c16-10-11-5-3-8(14-10)7-6-13-15-9(7)2-1-4-12-15/h1-6H,(H,11,14,16)

InChI Key

LRWLUXRDCUMVHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2N=C1)C3=CC=NC(=O)N3

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

a. Log P and Solubility The target compound’s Log P is inferred from analogs like N-(3-methoxyphenyl)-4-(2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine (Log P ~3.3), suggesting moderate lipophilicity .

b. Hydrogen Bonding Capacity The pyrimidin-2(1H)-one core provides two H-bond acceptors and one donor, critical for target binding. Similar compounds like 6-(1-methylsulphonyl-1H-indol-3-yl)pyrimidin-2(1H)-one show enhanced kinase affinity due to these interactions .

Comparison Table 2: Physicochemical Profiles

Compound Log P H-Bond Donors H-Bond Acceptors Reference
Target Compound ~3.3 1 3
4-(Dimethylamino)phenyl Pyrimidinone 3.32 1 4
4-(2-Hydroxyphenyl) Pyrimidinone 2.95 2 4

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., hydrazinyl proton at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ = 298.12) .
  • HPLC : Purity >98% using a C18 column with acetonitrile/water gradient .

What strategies resolve contradictions in reported biological activity data across studies?

Q. Advanced

  • Orthogonal assays : Validate TNFα inhibition via ELISA (in vitro) and adjuvant-induced arthritis models (in vivo) to confirm efficacy .
  • Dose-response curves : Compare EC₅₀ values across cell lines (e.g., THP-1 vs. RAW264.7 macrophages) to identify cell-type specificity .
  • Metabolite profiling : LC-MS to rule out off-target effects from degradation products .

How does the compound’s reactivity inform derivatization potential?

Basic
The hydrazinyl group at C6 participates in:

  • Nucleophilic substitution : Reacts with aldehydes to form hydrazones (e.g., benzaldehyde yields Schiff bases) .
  • Electrophilic aromatic substitution : Bromination at C4 of the pyrimidine ring enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
    Comparative Reactivity :
CompoundReactivity SiteKey Reaction
6-(1-Methylhydrazinyl)pyrimidin-2(1H)-oneC6 hydrazinylCondensation with carbonyls
4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-oneC4 difluoromethylNucleophilic fluorination

What computational approaches predict binding affinity to targets like IRAK4 or 5-HT6 receptors?

Q. Advanced

  • Molecular docking : PyMOL and AutoDock Vina simulate binding poses in IRAK4’s kinase domain (binding energy < -9 kcal/mol) .
  • MD simulations : GROMACS assesses stability of 5-HT6 receptor complexes (RMSD < 2 Å over 100 ns) .
  • QSAR models : Predict logP and pIC₅₀ values using MOE descriptors (R² > 0.85) .

What storage conditions ensure compound stability during experiments?

Q. Basic

  • Storage : Tightly sealed containers in desiccators at -20°C for long-term stability .
  • Handling : Use glove boxes under nitrogen to prevent oxidation of hydrazinyl groups .

How do SAR studies guide analog design for enzymatic selectivity?

Q. Advanced

  • Substituent effects : A p-tolyl group at C6 enhances 5-HT6 receptor affinity (Ki = 0.2 nM) but reduces IRAK4 inhibition .
  • Scaffold hopping : Replacing pyridazine with pyrimidine increases selectivity for kinases over GPCRs .

How do synthetic approaches differ from related pyrazolo-pyrimidine derivatives?

Q. Basic

CompoundKey Synthetic Step
6-(Pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2(1H)-onePyridine N-imine cycloaddition
1-{2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazineUllmann coupling for piperazine attachment

What models validate mechanism of action in disease contexts?

Q. Advanced

  • In vitro : LPS-stimulated PBMCs for cytokine inhibition (IC₅₀ for TNFα = 50 nM) .
  • In vivo : Collagen-induced arthritis models in mice (ED₅₀ = 10 mg/kg/day) .
  • Target engagement : NanoBRET assays confirm intracellular p38 MAPK inhibition .

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